molecular formula C4H6F2O B14306738 1-Ethoxy-1,2-difluoroethene CAS No. 116356-69-5

1-Ethoxy-1,2-difluoroethene

Katalognummer: B14306738
CAS-Nummer: 116356-69-5
Molekulargewicht: 108.09 g/mol
InChI-Schlüssel: PEBVEDPPYBGFJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1,2-difluoroethene is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to an ethene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,2-difluoroethene can be synthesized through various methods. One common approach involves the fluorination of ethylene derivatives. For instance, the fluorination of 1-chloro-2,2-difluoroethane can yield 1,2-difluoroethylene, which can then be further modified to introduce the ethoxy group . The reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride and catalysts like aluminum fluoride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Companies like Daikin Industries have developed proprietary methods for the efficient production of fluorinated compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-1,2-difluoroethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.

    Reduction: Reduction reactions can yield partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution can produce a variety of fluorinated ethers .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1,2-difluoroethene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Ethoxy-1,2-difluoroethene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic and electrophilic processes. The ethoxy group can also play a role in modulating the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethoxy-1,2-difluoroethene stands out due to the combination of the ethoxy group and fluorine atoms, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

116356-69-5

Molekularformel

C4H6F2O

Molekulargewicht

108.09 g/mol

IUPAC-Name

1-ethoxy-1,2-difluoroethene

InChI

InChI=1S/C4H6F2O/c1-2-7-4(6)3-5/h3H,2H2,1H3

InChI-Schlüssel

PEBVEDPPYBGFJK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CF)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.